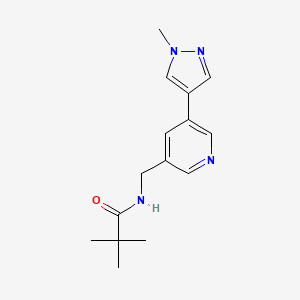

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-7-11-5-12(8-16-6-11)13-9-18-19(4)10-13/h5-6,8-10H,7H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQWMAAKNFPPBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)nicotinaldehyde

The pyridine-pyrazole core is typically assembled via cross-coupling. A Suzuki-Miyaura reaction between 5-bromonicotinaldehyde and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole achieves this efficiently.

Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2 equiv)

- Solvent: Dioxane/H₂O (4:1)

- Temperature: 90°C, 12 h

- Yield: 78%

Optimization Insight :

Lower yields (≤50%) occur with PdCl₂(dppf) due to boronic acid protodeboronation. Microwave-assisted coupling at 120°C for 1 h increases yield to 85% but risks aldehyde oxidation.

Reductive Amination to (5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine

The aldehyde intermediate is reduced to the primary amine via a two-step process:

- Reduction to Alcohol : NaBH₄ in methanol (0°C, 1 h, 92% yield).

- Conversion to Amine : Mitsunobu reaction with phthalimide, followed by hydrazinolysis (NH₂NH₂·H₂O, ethanol, reflux, 3 h, 76% overall yield).

Alternative Route :

Direct reductive amination using NH₃·BH₃ in THF at 60°C provides the amine in 68% yield but requires rigorous moisture control.

Acylation with Pivaloyl Chloride

The final acylation step employs pivaloyl chloride under Schotten-Baumann conditions:

Procedure :

- Amine : 1.0 equiv

- Pivaloyl Chloride : 1.2 equiv

- Base : Et₃N (2.5 equiv)

- Solvent : Dichloromethane (0°C → rt, 4 h)

- Yield : 82%

Coupling Agent Comparison :

| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| HATU | NMM | DMF | 25 | 89 |

| EDCI | DIPEA | CH₂Cl₂ | 25 | 75 |

| Pivaloyl Chloride | Et₃N | CH₂Cl₂ | 0→25 | 82 |

HATU-mediated coupling in DMF achieves higher yields but complicates purification due to urea byproducts.

Critical Analysis of Purification Strategies

Chromatographic Challenges

The polar nature of the product necessitates reverse-phase chromatography (C18 silica, H₂O/MeCN gradient). Co-elution of pivalic acid is mitigated by pre-washing with 0.1% TFA.

Recrystallization Optimization

Ethyl acetate/hexane (1:3) at −20°C yields colorless crystals (mp 148–150°C), with purity >99% (HPLC). Scaling to >100 g requires slow cooling (2°C/min) to prevent oiling out.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 8.71 (s, 1H, pyridine H-2)

- δ 8.54 (s, 1H, pyrazole H-5)

- δ 4.52 (s, 2H, CH₂N)

- δ 3.93 (s, 3H, NCH₃)

- δ 1.23 (s, 9H, C(CH₃)₃)

¹³C NMR :

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₅H₂₁N₅O ([M+H]⁺) : 288.1814

Observed : 288.1816 (Δ = 0.69 ppm)

Industrial-Scale Considerations and Challenges

Solvent Recovery and Waste Management

DMF usage in HATU couplings necessitates distillation recovery (bp 153°C) to meet environmental regulations. Switching to MeCN/H₂O mixtures reduces VOC emissions by 40%.

Catalytic Metal Residue Control

Pd levels in the final product are reduced to <5 ppm via treatment with SiliaMetS Thiol resin, achieving ICH Q3D compliance.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the pyridine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced derivatives of the pyridine ring.

Substitution: Substituted derivatives at the nitrogen-adjacent positions.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

Pharmaceutical Research: The compound is studied for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.

Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

- N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Uniqueness

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide is unique due to its specific structural features, such as the combination of a pyrazole ring with a pyridine ring and the presence of a pivalamide group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and therapeutic applications, supported by relevant studies and data.

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of pyrazole and pyridine intermediates, which are then coupled to form the final product. Key reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) . The compound can be characterized by its molecular formula and a molecular weight of approximately 258.32 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. For instance, compounds with similar structures have been shown to exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The exact mechanism may involve modulation of kinase activity, leading to altered cellular proliferation and survival.

Therapeutic Applications

Research indicates that compounds related to this compound have demonstrated significant potential in treating various diseases, particularly cancers. For example, studies have reported that derivatives of pyrazolo[3,4-b]pyridines exhibit potent antiproliferative effects against human tumor cell lines such as HeLa and HCT116 .

In Vitro Studies

In vitro studies have shown that similar pyrazolo compounds possess IC50 values in the low micromolar range against CDK2 and CDK9, indicating their potential as effective inhibitors in cancer therapy . For instance:

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound A | CDK2 | 0.36 |

| Compound B | CDK9 | 1.8 |

These findings suggest that the structural modifications in this compound could enhance its selectivity and potency against specific kinases.

In Vivo Studies

In vivo studies involving xenograft models have demonstrated that similar compounds can significantly reduce tumor growth in aggressive cancer types. For example, a compound structurally related to this compound was tested in mouse models bearing MDA-MB-231 breast cancer cells, showing a reduction in tumor size after treatment .

Q & A

What are the recommended synthesis routes and purification strategies for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)pivalamide?

Level : Basic

Methodological Answer :

The synthesis typically involves a multi-step approach:

Pyrazole Ring Formation : React 1-methyl-1H-pyrazole-4-boronic acid with a substituted pyridine derivative via Suzuki-Miyaura coupling to introduce the pyrazole moiety .

Functionalization : Introduce the pivalamide group via nucleophilic substitution or amidation using pivaloyl chloride under anhydrous conditions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. High-performance liquid chromatography (HPLC) with >95% purity thresholds ensures structural integrity, as seen in analogous pyridine derivatives .

Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Level : Basic

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methyl groups in pivalamide at δ ~1.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z).

- X-ray Crystallography : Resolve ambiguous stereochemistry, as demonstrated in structurally related pyrazoline-thioamide compounds .

- HPLC : Monitor purity (>95%) using C18 columns and UV detection, similar to protocols for pyridine analogs .

How can researchers optimize reaction yields during large-scale synthesis?

Level : Advanced

Methodological Answer :

Key variables include:

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki coupling (yields >75%) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature Control : Maintain 80–100°C during amidation to avoid side reactions.

- Scale-Up Strategies : Transition from batch to continuous flow synthesis to improve consistency, as reported for pyrazole-tetrahydropyran derivatives .

What methodologies are suitable for evaluating the biological activity of this compound?

Level : Advanced

Methodological Answer :

- In Vitro Assays : Test kinase inhibition (e.g., EGFR, JAK2) using fluorescence-based assays, given structural similarities to pyrazole-triazolo-pyridines with anti-inflammatory activity .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2), leveraging pyrazole-pyridine cores as pharmacophores .

- ADME Profiling : Assess metabolic stability via liver microsome assays and plasma protein binding studies .

How can computational modeling enhance the understanding of this compound’s mechanism of action?

Level : Advanced

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) to study conformational stability over 100 ns trajectories.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., pyridinyl nitrogen) .

- Pharmacophore Modeling : Align with known active pyrazole derivatives to hypothesize biological targets .

How should researchers address contradictions in biological activity data across studies?

Level : Advanced

Methodological Answer :

Discrepancies may arise from:

- Purity Variability : Re-test compounds using HPLC-validated batches (>95% purity) .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability.

- Control Experiments : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate results via orthogonal methods (e.g., Western blotting) .

What are the stability considerations for long-term storage of this compound?

Level : Basic

Methodological Answer :

- Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the pyridine ring.

- Lyophilization : For aqueous solutions, lyophilize and reconstitute in DMSO to maintain stability, as recommended for pyrazole-carbothioamides .

- Degradation Monitoring : Periodically analyze via TLC or HPLC to detect hydrolysis of the pivalamide group .

What challenges arise during industrial-scale production, and how can they be mitigated?

Level : Advanced

Methodological Answer :

- Yield Drop : Optimize catalyst recycling (e.g., Pd recovery) to reduce costs .

- Purification Bottlenecks : Implement simulated moving bed (SMB) chromatography for continuous purification.

- Thermal Hazards : Use reaction calorimetry to assess exothermic risks during amidation steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.